molecular formula C14H14N2O4S B14255877 N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide

N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B14255877
M. Wt: 306.34 g/mol
InChI Key: JMLNLSOYAVHNQQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitro group, a sulfonamide group, and a dimethylphenyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2,6-dimethylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonamide groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents like dichloromethane, and bases like triethylamine.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(2,6-dimethylphenyl)-2-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets, primarily through its nitro and sulfonamide groups. These groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C14H14N2O4S/c1-10-6-5-7-11(2)14(10)15-21(19,20)13-9-4-3-8-12(13)16(17)18/h3-9,15H,1-2H3

InChI Key

JMLNLSOYAVHNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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